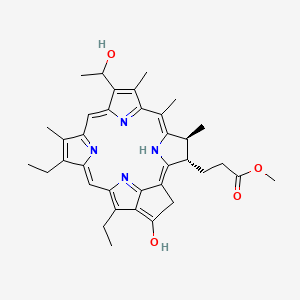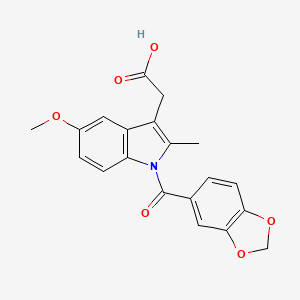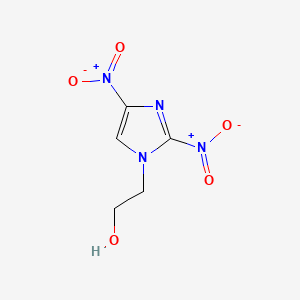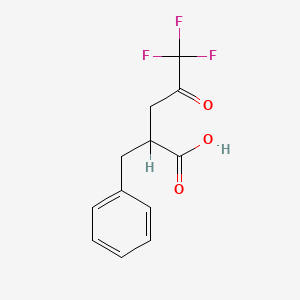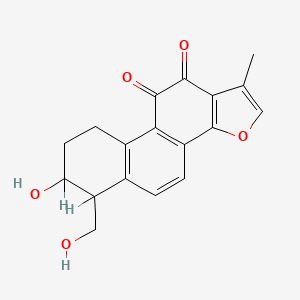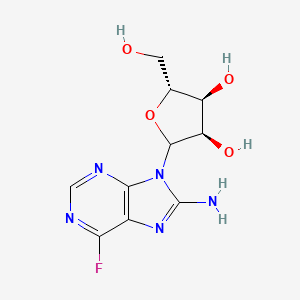
Angoline
Overview
Description
Angoline is a benzophenanthridine alkaloid . It is a natural product found in Bocconia arborea, Zanthoxylum zanthoxyloides, and other organisms . It is a potent and selective IL6/STAT3 signaling pathway inhibitor with an IC50 of 11.56 μM . Angoline inhibits STAT3 phosphorylation and its target gene expression, and inhibits cancer cell proliferation .
Molecular Structure Analysis
Angoline has the molecular formula C22H21NO5 and a molecular weight of 379.41 . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
Angoline is a solid compound . It has a solubility of 20 mg/mL in DMSO . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Inhibition of the IL-6/STAT3 Signaling Pathway
Angoline has been identified as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway . This pathway is an important target for human cancer therapy . Angoline was isolated from the roots of Zanthoxylum nitidum (Roxb.) DC .
Anticancer Agent Development
Due to its ability to inhibit the STAT3 signaling pathway, Angoline has potential in the development of anticancer agents . It inhibits STAT3 phosphorylation and its target gene expression, consequently inducing growth inhibition of human cancer cells with constitively activated STAT3 .
Bioassay-Guided Fractionation
Angoline was isolated through a process called bioassay-guided fractionation of MeOH extract of Z. nitidum . This process used a STAT3-responsive gene reporter assay .
Selective Inhibition
Angoline is a selective inhibitor, meaning it specifically targets the STAT3 signaling pathway without significantly affecting other pathways . This selectivity makes it a promising candidate for therapeutic applications where targeted action is required .
Natural Product Drug Discovery
Angoline is a natural product isolated from Z. nitidum, a plant species . Its discovery highlights the importance of natural product drug discovery, a field of research dedicated to finding new therapeutic agents from natural sources .
Molecular Pharmacology
The study of Angoline’s effects on the STAT3 signaling pathway contributes to the field of molecular pharmacology . Understanding how Angoline interacts with its molecular targets can provide insights into the mechanisms of diseases and guide the design of new drugs .
Mechanism of Action
Target of Action
Angoline is a potent and selective inhibitor of the IL6/STAT3 signaling pathway . The IL6/STAT3 pathway plays a crucial role in cellular processes such as growth, survival, and differentiation . It is particularly important in the context of cancer, where it is often constitutively activated .
Mode of Action
Angoline interacts with its target, the STAT3 protein, by inhibiting its phosphorylation . This prevents STAT3 from activating its target genes, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Angoline is the IL6/STAT3 signaling pathway . By inhibiting the phosphorylation of STAT3, Angoline disrupts this pathway, leading to a decrease in the expression of STAT3 target genes . These genes are often involved in promoting cell proliferation, especially in cancer cells .
Result of Action
The primary result of Angoline’s action is the inhibition of cancer cell proliferation . By inhibiting the phosphorylation of STAT3 and the subsequent activation of its target genes, Angoline effectively halts the proliferation of cancer cells .
properties
IUPAC Name |
1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4/h5-10,22H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWAKZBZWYHYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943391 | |
| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21080-31-9 | |
| Record name | 12,13-Dihydro-1,2,13-trimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




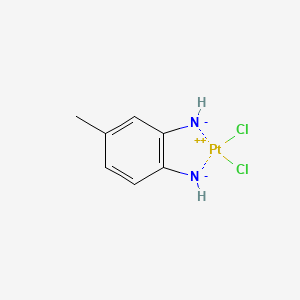


![5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1218810.png)

